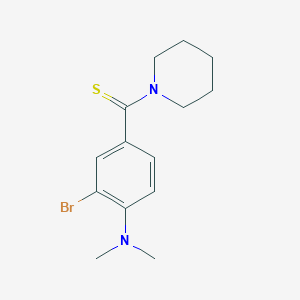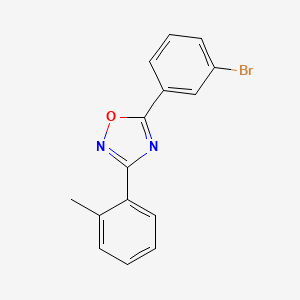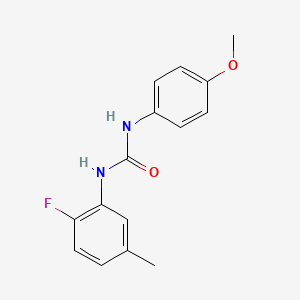![molecular formula C17H24N2O4 B5814157 N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5814157.png)
N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as CPI-613, is a novel anticancer drug that has been developed for the treatment of various types of cancer. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is an important metabolic pathway in cancer cells. CPI-613 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of different types of cancer.
作用机制
N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide targets the TCA cycle in cancer cells, which is an important metabolic pathway that generates energy for cell growth and proliferation. This compound inhibits two enzymes in the TCA cycle, namely pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to a decrease in energy production and an increase in oxidative stress. This results in the induction of apoptosis in cancer cells, as well as the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It induces mitochondrial dysfunction, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. It also inhibits the activity of several key enzymes involved in cancer metabolism, such as lactate dehydrogenase and glucose-6-phosphate dehydrogenase. Furthermore, this compound has been shown to modulate the expression of several genes involved in cancer progression, such as Bcl-2 and c-Myc.
实验室实验的优点和局限性
One of the main advantages of N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is its specificity for cancer cells, which minimizes the risk of side effects in normal cells. This compound has also been shown to have synergistic effects when combined with other anticancer drugs, which could enhance its efficacy in the treatment of cancer. However, one of the limitations of this compound is its poor solubility in water, which could affect its bioavailability and pharmacokinetics. Another limitation is the lack of long-term safety data, as this compound is still undergoing clinical trials.
未来方向
There are several future directions for the development and application of N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One direction is the optimization of its chemical structure to improve its pharmacokinetic properties and efficacy. Another direction is the identification of biomarkers that could predict the response of cancer cells to this compound, which could help to personalize its use in cancer treatment. Furthermore, the combination of this compound with other anticancer drugs and immunotherapies could be explored to enhance its efficacy in the treatment of cancer. Finally, the development of novel drug delivery systems for this compound could improve its bioavailability and reduce its toxicity.
合成方法
The synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of 3,4-dimethoxybenzoic acid with a methyl group. This is followed by the formation of an amide bond between the carboxylic acid group and the amine group of N-cyclopentyl-3-aminopropanol. The resulting compound is then treated with trifluoroacetic acid to remove the methyl group and to expose the carboxylic acid group. Finally, the carboxylic acid group is converted into an imidazole group using a reagent such as N,N'-carbonyldiimidazole.
科学研究应用
N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been extensively studied in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and multiple myeloma. In these studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy drugs. This compound has also been shown to have synergistic effects when combined with other anticancer drugs, such as gemcitabine and cytarabine.
属性
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-cyclopentylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-21-14-9-8-13(11-15(14)22-2)17(18)19-23-16(20)10-7-12-5-3-4-6-12/h8-9,11-12H,3-7,10H2,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFZNEBWFDQWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)CCC2CCCC2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)CCC2CCCC2)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827180 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-[(2,4-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5814080.png)

![N-(2-{4-[(dimethylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5814097.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5814105.png)
![N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5814111.png)


![1-methyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5814128.png)
![3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5814135.png)

![2-{[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814160.png)
![{4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5814168.png)
